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molecular formula C9H13NOS B8743178 2-Amino-5-propoxybenzene-1-thiol CAS No. 55951-31-0

2-Amino-5-propoxybenzene-1-thiol

Cat. No. B8743178
M. Wt: 183.27 g/mol
InChI Key: JPLJZFQXAKIDFY-UHFFFAOYSA-N
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Patent
US04093731

Procedure details

In a round bottom 1 liter flask equipped with a reflux condenser, a magnetic stirrer and a heating mantle is placed 45.75 g. of 2-mercapto-4-propoxyaniline; 48.25 g. of methyl-N-[di(methylthio)-methylene]carbamate, and 250 ml absolute ethanol. This mixture is heated to boiling under an inert atmosphere of nitrogen for 12 hrs. It is then chilled and the white crystalline solid which is formed is isolated by filtration, washed with cold ethanol and dried. m.p. 178°-180° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl-N-[di(methylthio)-methylene]carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:8]=[C:7]([O:9][CH2:10][CH2:11][CH3:12])[CH:6]=[CH:5][C:3]=1[NH2:4].[CH3:13][O:14][C:15](=[O:22])[N:16]=[C:17](SC)SC>C(O)C>[CH3:13][O:14][C:15](=[O:22])[NH:16][C:17]1[S:1][C:2]2[CH:8]=[C:7]([O:9][CH2:10][CH2:11][CH3:12])[CH:6]=[CH:5][C:3]=2[N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=C(N)C=CC(=C1)OCCC
Step Two
Name
methyl-N-[di(methylthio)-methylene]carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(N=C(SC)SC)=O
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a round bottom 1 liter flask equipped with a reflux condenser, a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
This mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
It is then chilled
CUSTOM
Type
CUSTOM
Details
the white crystalline solid which is formed
CUSTOM
Type
CUSTOM
Details
is isolated by filtration
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
COC(NC=1SC2=C(N1)C=CC(=C2)OCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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